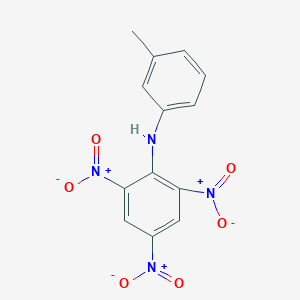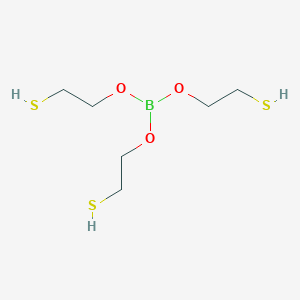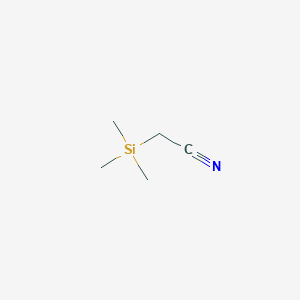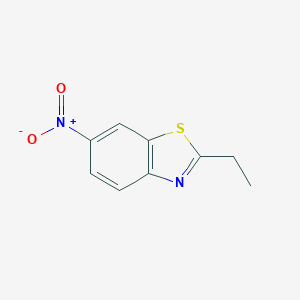
Anthranilic acid, N-acetyl-3,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-acetyl-3,5-diiodo- is a chemical compound with a molecular formula of C9H7I2NO2. It is a derivative of anthranilic acid and is commonly used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties.
Mecanismo De Acción
The mechanism of action of Anthranilic acid, N-acetyl-3,5-diiodo- is not well understood. However, it is believed to bind to specific proteins and enzymes in the body, altering their function. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, N-acetyl-3,5-diiodo- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Anthranilic acid, N-acetyl-3,5-diiodo- in lab experiments include its high specificity and affinity for certain proteins and receptors. Its unique properties make it a valuable tool in biochemical and pharmacological research. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are various future directions for research involving Anthranilic acid, N-acetyl-3,5-diiodo-. One potential area of research is the development of novel pharmaceutical compounds based on this compound. Another area of research is the identification of new binding sites and mechanisms of action for this compound. Additionally, further research is needed to fully understand the potential therapeutic effects of this compound and its limitations in clinical applications.
In conclusion, Anthranilic acid, N-acetyl-3,5-diiodo- is a valuable tool in scientific research with various applications in biochemistry and pharmacology. Its unique properties make it a promising compound for future research and development. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of Anthranilic acid, N-acetyl-3,5-diiodo- involves the reaction of anthranilic acid with acetic anhydride and iodine. The reaction takes place in the presence of a catalyst such as glacial acetic acid. The product obtained is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-acetyl-3,5-diiodo- has various applications in scientific research. It is commonly used as a tracer molecule in biochemical studies. It is used to label proteins, peptides, and nucleic acids for various research purposes. It is also used in the synthesis of various pharmaceutical compounds.
Propiedades
Número CAS |
19094-52-1 |
|---|---|
Nombre del producto |
Anthranilic acid, N-acetyl-3,5-diiodo- |
Fórmula molecular |
C9H7I2NO3 |
Peso molecular |
430.97 g/mol |
Nombre IUPAC |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Otros números CAS |
19094-52-1 |
Sinónimos |
2-Acetylamino-3,5-diiodobenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
